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Cat. No.: B112667 Get Quote

An In-depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine:

Properties, Synthesis, and Applications

Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-
amine, a key heterocyclic building block in modern medicinal chemistry. Intended for

researchers, scientists, and professionals in drug development, this document synthesizes core

physicochemical data, field-proven experimental protocols, and critical insights into its strategic

application in the synthesis of complex molecular entities.

Introduction: Strategic Importance in Drug
Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous compounds with diverse biological activities. However, the reactivity of the N-H

proton in the pyrazole ring of the indazole system necessitates the use of a protecting group

during many synthetic transformations. The tetrahydropyranyl (THP) group emerges as a highly

effective and versatile choice for this purpose.

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine, hereafter referred to as THP-indazol-5-

amine, is a bifunctional synthetic intermediate of significant value. The THP group provides
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robust protection for the indazole N1-position, rendering it stable to a wide array of non-acidic

reagents, including organometallics, hydrides, and strong bases.[1][2][3] This stability allows for

selective chemical manipulation of other parts of the molecule. Concurrently, the primary amine

at the C5-position serves as a versatile synthetic handle for introducing diverse functionalities

through reactions such as amidation, sulfonylation, and reductive amination.[4]

The strategic utility of this compound lies in its role as a precursor to potent kinase inhibitors

and other targeted therapies for oncology, inflammatory conditions, and neurological disorders.

[5] The THP group not only facilitates synthesis but also enhances the solubility of

intermediates, a practical advantage in many organic solvents.[2][6] This guide will elucidate

the properties and protocols that enable the effective use of this critical reagent.

Physicochemical and Structural Properties
A comprehensive understanding of the physical properties of THP-indazol-5-amine is

fundamental to its handling, storage, and application in synthesis. The key properties are

summarized below.
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Property Value Source(s)

CAS Number 478832-10-9 [7][8]

Molecular Formula C₁₂H₁₅N₃O [7]

Molecular Weight 217.27 g/mol [5][7]

Physical Form Solid

IUPAC Name
1-(tetrahydro-2H-pyran-2-

yl)-1H-indazol-5-amine
[7]

Storage Conditions
2-8°C, Inert atmosphere,

Protect from light
[9]

Solubility

Predicted to be soluble in polar

organic solvents like DCM,

THF, and MeOH. The THP

moiety generally improves

solubility over the unprotected

parent amine.

[2][4][6]

Stability
Stable under basic and neutral

conditions; labile to acid.
[1][2]

Structural Considerations: The introduction of the THP group creates a new stereocenter at the

anomeric carbon (C2 of the pyran ring). This results in the formation of a racemic mixture of

diastereomers if the original molecule is chiral.[3] For the achiral indazol-5-amine, this

protection step yields a racemic mixture of two enantiomers. This can sometimes lead to

complications in NMR interpretation or chromatography, though it is often inconsequential for

the final deprotected product.

Synthesis and Purification: The Protection Protocol
The protection of the indazole N-H is a critical step. The tetrahydropyranylation of indazol-5-

amine is typically achieved via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).[10]

The choice of acid catalyst is crucial for optimizing yield and minimizing side reactions. While

strong acids can be used, milder catalysts like p-toluenesulfonic acid (PTSA) or pyridinium p-

toluenesulfonate (PPTS) are preferred to avoid degradation of acid-sensitive substrates.[2]
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Diagram: Synthesis Workflow
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Caption: Workflow for the THP protection of indazol-5-amine.

Step-by-Step Experimental Protocol: N1-
Tetrahydropyranylation
Rationale: This protocol employs catalytic PTSA in dichloromethane (DCM), a common and

effective system for this transformation. DCM is a good solvent for the reactants and is easily

removed. PTSA provides the necessary acidic environment to activate DHP towards

nucleophilic attack by the indazole nitrogen.[1]

Preparation: To a solution of 1H-indazol-5-amine (1.0 eq) in anhydrous DCM (approx. 0.1 M

concentration) under an inert atmosphere (N₂ or Argon), add 3,4-dihydro-2H-pyran (DHP, 1.2

eq).

Expertise & Experience: Using a slight excess of DHP ensures the complete consumption

of the starting material. Anhydrous conditions are critical to prevent hydrolysis of the

activated DHP intermediate.

Catalysis: Add p-toluenesulfonic acid monohydrate (PTSA, 0.05 eq) to the solution in one

portion.

Causality: PTSA protonates the double bond in DHP, generating a resonance-stabilized

oxocarbenium ion. This highly electrophilic intermediate is then attacked by the N1

nitrogen of the indazole, which is more nucleophilic than the N2 nitrogen.[1]

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)

until the starting material is consumed (typically 2-16 hours).

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

Trustworthiness: The basic wash neutralizes the PTSA catalyst, preventing any potential

acid-catalyzed deprotection during work-up and concentration.

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the

aqueous layer with DCM (2x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. Purify the resulting crude residue by flash column

chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the

pure 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine.

Chemical Reactivity and Deprotection Strategies
The THP protecting group exhibits excellent stability towards a wide range of reagents, making

it orthogonally compatible with many other protecting groups and reaction conditions.[3]

Stable to: Strong bases (e.g., LDA, n-BuLi), Grignard reagents, nucleophiles, hydrides (e.g.,

LiAlH₄, NaBH₄), and many oxidizing and reducing agents.[10]

Labile to: Acidic conditions. The acetal linkage is readily cleaved by protic or Lewis acids.[1]

[2]

Deprotection: Reclaiming the Indazole N-H
The removal of the THP group is most commonly achieved through acidic hydrolysis. The

choice of acid and solvent system can be tailored to the sensitivity of the substrate.

Diagram: Mechanism of Acid-Catalyzed Deprotection
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Caption: Mechanism for the acidic deprotection of the THP group.
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Step-by-Step Experimental Protocol: Acidic
Deprotection
Rationale: This protocol uses trifluoroacetic acid (TFA), a strong acid that ensures rapid and

complete deprotection at room temperature. The use of scavengers like water can help trap the

cationic byproduct.[2] A patent describes a similar deprotection using TFA.[11]

Preparation: Dissolve the THP-protected indazole (1.0 eq) in a suitable solvent such as

dichloromethane (DCM) or a mixture of DCM and methanol.

Acid Addition: Add trifluoroacetic acid (TFA, 2-10 eq) dropwise to the solution at 0 °C.

Expertise & Experience: The amount of acid can be adjusted based on the stability of

other functional groups in the molecule. For sensitive substrates, milder acids like PPTS in

an alcohol solvent (e.g., ethanol) at elevated temperatures can be used.[2]

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS

analysis confirms the complete removal of the THP group.

Work-up: Concentrate the reaction mixture under reduced pressure.

Neutralization & Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate)

and wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid.

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the

deprotected indazole. Further purification may be performed if necessary.

Alternative Mild Deprotection: For highly acid-sensitive substrates, a combination of lithium

chloride (LiCl) and water in DMSO at 90°C provides a non-acidic method for deprotection.[12]

Spectroscopic Characterization
While specific spectra for this exact compound are not readily available in public databases,

the expected spectroscopic features can be predicted based on its structure and data from the

parent 1H-indazol-5-amine.[13]

¹H NMR: Expect to see aromatic protons of the indazole ring, a singlet for the C3-H proton,

and a complex set of multiplets in the aliphatic region (approx. 1.5-4.0 ppm) corresponding to
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the protons of the THP ring. A characteristic signal for the anomeric proton (N-CH-O) would

appear as a downfield multiplet (approx. 5.5-5.8 ppm). The broad singlet for the -NH₂

protons would also be present.

¹³C NMR: Aromatic carbons of the indazole core will be observed, along with five distinct

signals for the aliphatic carbons of the THP ring. The anomeric carbon (N-C-O) will be the

most downfield of the aliphatic signals (approx. 85-90 ppm).

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 218.13.

A common fragmentation pattern would be the loss of the dihydropyran moiety (84 Da),

leading to a fragment corresponding to the protonated indazol-5-amine at m/z 134.07.

Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching for the primary

amine (approx. 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (approx.

2850-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (approx. 1500-1650 cm⁻¹),

and a strong C-O stretching band for the acetal ether (approx. 1050-1150 cm⁻¹).

Applications in Medicinal Chemistry
THP-indazol-5-amine is a cornerstone intermediate. The protected N1-position allows for

selective functionalization at either the C5-amino group or other positions on the indazole ring

(e.g., via lithiation followed by electrophilic quench).

Diagram: Role as a Synthetic Intermediate
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Caption: Synthetic pathways utilizing THP-indazol-5-amine.

This strategy enables the construction of complex molecules where the indazole N-H can act

as a crucial hydrogen bond donor for target engagement after its final deprotection. This

approach has been instrumental in the development of compounds targeting a variety of

protein kinases.[5]

Safety and Handling
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As a laboratory chemical, 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine should be

handled with appropriate care. While a specific safety data sheet (SDS) for this exact

compound is not universally available, data from closely related analogues provides guidance.

Hazards: Analogues are often classified as harmful if swallowed (H302), and may cause

skin, eye, and respiratory irritation.[14][15]

Personal Protective Equipment (PPE): Always wear safety glasses with side shields,

chemical-resistant gloves (e.g., nitrile), and a lab coat.[16]

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14][16]

Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place,

away from incompatible materials such as strong oxidizing agents.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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